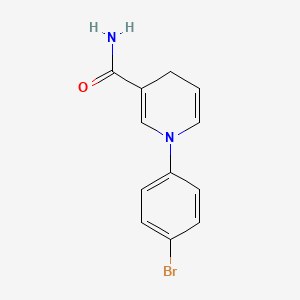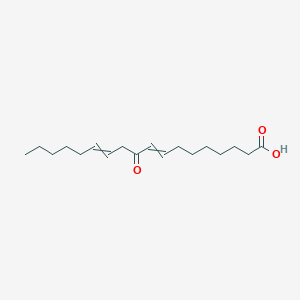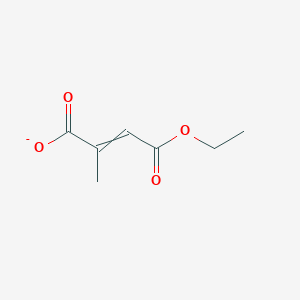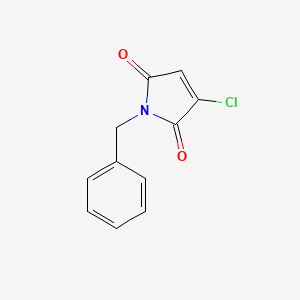
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a benzyl group attached to the nitrogen atom and a chlorine atom attached to the third carbon of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-1-benzyl-1H-pyrrole-2,5-dione with an appropriate aromatic amine in ethanol at elevated temperatures (70-80°C) for a couple of hours . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride, allowing the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as EGFR and VEGFR, which play crucial roles in cell signaling pathways . This inhibition can lead to anti-inflammatory and antitumor effects, making it a compound of interest in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
- 3-Chloro-1-phenyl-1H-pyrrole-2,5-dione
- 1-Benzyl-2,5-dihydro-1H-pyrrole
Uniqueness
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
112749-59-4 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-benzyl-3-chloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
YBCOMRLISIAZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
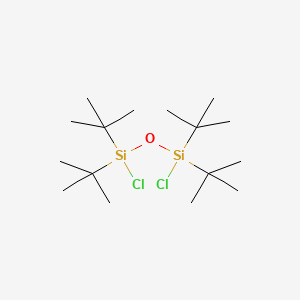

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)

![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
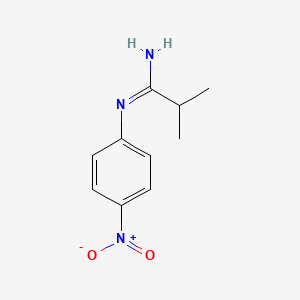

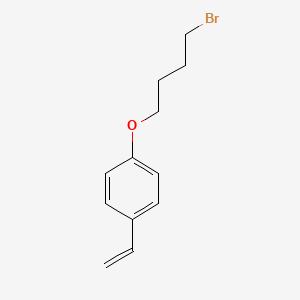
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
